molecular formula C12H14F3N B11880401 1-(3-(Trifluoromethyl)phenyl)cyclopentanamine

1-(3-(Trifluoromethyl)phenyl)cyclopentanamine

Cat. No.: B11880401
M. Wt: 229.24 g/mol
InChI Key: JTQCHEGMNUGFPQ-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)phenyl)cyclopentanamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopentanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Trifluoromethyl)phenyl)cyclopentanamine typically involves the following steps:

    Formation of the Trifluoromethylphenyl Intermediate: The starting material, 3-(Trifluoromethyl)benzaldehyde, undergoes a series of reactions to form the intermediate 3-(Trifluoromethyl)phenyl ketone.

    Cyclopentanone Addition: The intermediate is then reacted with cyclopentanone in the presence of a suitable catalyst, such as a Lewis acid, to form the desired cyclopentanamine derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Trifluoromethyl)phenyl)cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(3-(Trifluoromethyl)phenyl)cyclopentanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethyl)phenyl)cyclopentanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 1-(4-(Trifluoromethyl)phenyl)cyclopentanamine
  • 1-(2-(Trifluoromethyl)phenyl)cyclopentanamine
  • 1-(3-(Trifluoromethyl)phenyl)cyclohexanamine

Uniqueness: 1-(3-(Trifluoromethyl)phenyl)cyclopentanamine is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which influences its chemical reactivity and biological activity. The cyclopentanamine moiety also contributes to its distinct properties compared to similar compounds with different ring structures or substituent positions.

This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its potential applications and unique characteristics

Properties

Molecular Formula

C12H14F3N

Molecular Weight

229.24 g/mol

IUPAC Name

1-[3-(trifluoromethyl)phenyl]cyclopentan-1-amine

InChI

InChI=1S/C12H14F3N/c13-12(14,15)10-5-3-4-9(8-10)11(16)6-1-2-7-11/h3-5,8H,1-2,6-7,16H2

InChI Key

JTQCHEGMNUGFPQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC(=CC=C2)C(F)(F)F)N

Origin of Product

United States

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